![molecular formula C16H16N2O2 B4392662 N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide](/img/structure/B4392662.png)
N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide
Übersicht
Beschreibung
N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It was first synthesized in 2005 by a group of researchers at the University of Kentucky. Since then, CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, which can have a calming effect on the brain and reduce seizure activity.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide has been shown to increase GABA levels in the brain, which can lead to a reduction in seizures and anxiety-like behavior. It has also been shown to reduce cocaine and nicotine self-administration in animal models, suggesting its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in neurological disorders. However, one limitation is that N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide is not very soluble in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide. One area of interest is its potential as a treatment for epilepsy. Clinical trials are currently underway to evaluate the safety and efficacy of N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide in patients with epilepsy. Another area of interest is its potential as a treatment for addiction. Preclinical studies have shown promising results, but more research is needed to determine its potential in humans. Additionally, there is interest in developing more potent and selective inhibitors of GABA transaminase based on the structure of N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide has been studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, addiction, and anxiety. In animal models, N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide has been shown to increase GABA levels in the brain, which can lead to a reduction in seizures and anxiety-like behavior. N-cyclopropyl-2-(2-methoxyphenyl)nicotinamide has also been shown to reduce cocaine and nicotine self-administration in animal models, suggesting its potential as a treatment for addiction.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2-methoxyphenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-14-7-3-2-5-12(14)15-13(6-4-10-17-15)16(19)18-11-8-9-11/h2-7,10-11H,8-9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPWRVGXLGLBTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC=N2)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.